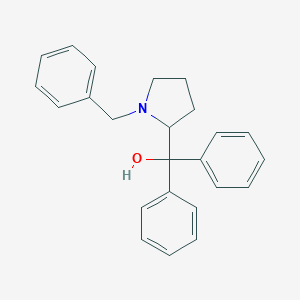

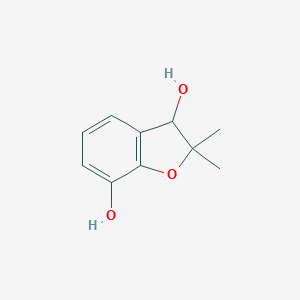

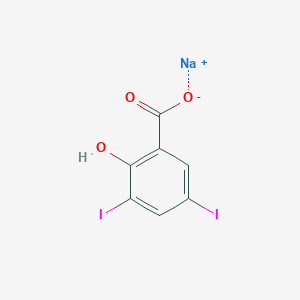

![molecular formula C13H9FN2O5S B095581 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19160-14-6](/img/structure/B95581.png)

3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride, also known as NBD-Cl, is a chemical compound widely used in scientific research as a fluorescent labeling reagent. It is a yellow crystalline powder that is soluble in organic solvents such as acetone, chloroform, and dimethyl sulfoxide. NBD-Cl is a versatile compound that can be used for labeling proteins, peptides, lipids, and nucleic acids.

Mécanisme D'action

The mechanism of action of 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride involves the formation of a covalent bond between the 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride molecule and the biomolecule being labeled. The 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride molecule contains a highly reactive sulfonyl fluoride group that reacts with the amino or thiol groups of the biomolecule. The resulting covalent bond is stable and fluorescent, allowing for the visualization and tracking of the labeled biomolecule.

Effets Biochimiques Et Physiologiques

3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride has minimal biochemical and physiological effects on the biomolecules being labeled. The labeling process does not significantly alter the structure or function of the biomolecule. However, the labeling process may affect the solubility and stability of the biomolecule, depending on the labeling conditions used.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride as a labeling reagent is its high sensitivity and specificity. 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride labels biomolecules with high efficiency and produces a strong fluorescent signal. It is also versatile and can be used to label a wide range of biomolecules. However, there are some limitations to using 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride. The labeling process requires organic solvents, which may affect the stability and solubility of the biomolecule being labeled. Additionally, the labeling process may introduce steric hindrance or alter the charge of the biomolecule, which may affect its function.

Orientations Futures

There are many future directions for the use of 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride in scientific research. One future direction is the development of new labeling conditions that minimize the effects of organic solvents on the biomolecule being labeled. Another future direction is the development of new 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride derivatives that can label biomolecules with greater specificity and sensitivity. Additionally, 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride can be used in combination with other labeling reagents to study complex biomolecular interactions. Finally, 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride can be used in vivo to study biomolecular interactions in live organisms.

Méthodes De Synthèse

The synthesis of 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride involves the reaction of 4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride to produce 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride. The yield of the reaction is typically around 70%.

Applications De Recherche Scientifique

3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride is widely used in scientific research as a fluorescent labeling reagent. It can be used to label proteins, peptides, lipids, and nucleic acids. The labeling of these biomolecules with 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride allows for their visualization and tracking in live cells and tissues. 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride has been used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. It has also been used to study membrane trafficking and lipid metabolism.

Propriétés

Numéro CAS |

19160-14-6 |

|---|---|

Nom du produit |

3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride |

Formule moléculaire |

C13H9FN2O5S |

Poids moléculaire |

324.29 g/mol |

Nom IUPAC |

3-[(4-nitrobenzoyl)amino]benzenesulfonyl fluoride |

InChI |

InChI=1S/C13H9FN2O5S/c14-22(20,21)12-3-1-2-10(8-12)15-13(17)9-4-6-11(7-5-9)16(18)19/h1-8H,(H,15,17) |

Clé InChI |

JIWJUYBAIGXURM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Autres numéros CAS |

19160-14-6 |

Synonymes |

N-(p-Nitrobenzoyl)metanilyl fluoride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)

![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)